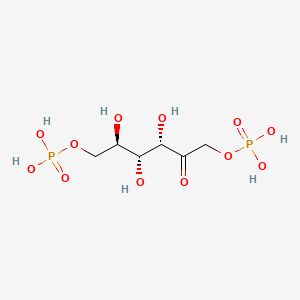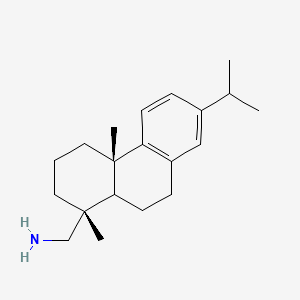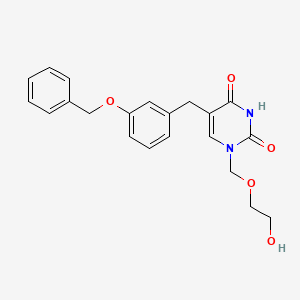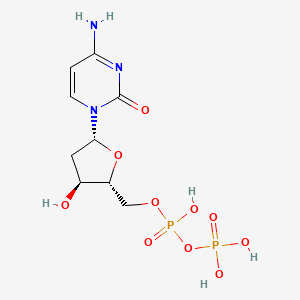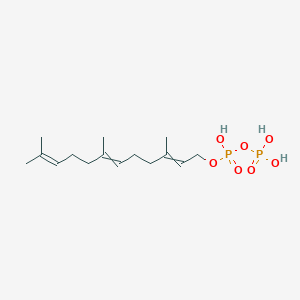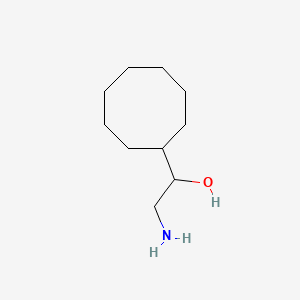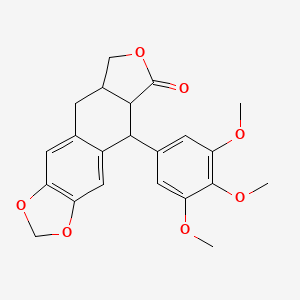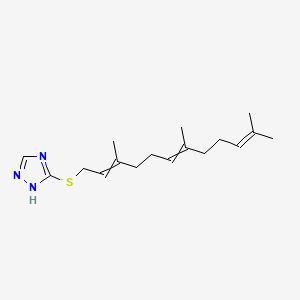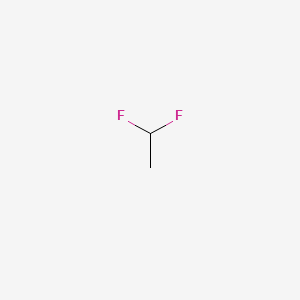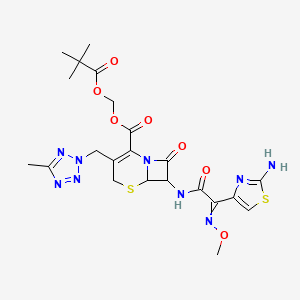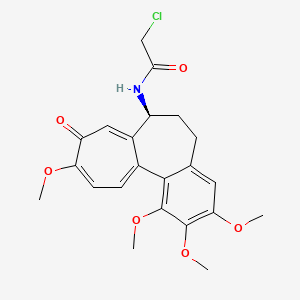
Farmocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Butylaminobenzoyldiethylaminoethyl is a chemical compound known for its use as a local anesthetic. It was widely used in Japan during the 1940s to 1960s for spinal anesthesia and is still used in some specialties for topical and infiltrative anesthesia . The compound is known for its effectiveness in providing pain relief and is an alternative for patients allergic to other anesthetics like lidocaine or bupivacaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Butylaminobenzoyldiethylaminoethyl involves several steps. One common method includes the reaction of p-aminobenzoic acid with butylamine to form p-butylaminobenzoic acid. This intermediate is then reacted with diethylaminoethyl chloride under basic conditions to yield P-Butylaminobenzoyldiethylaminoethyl .
Industrial Production Methods
Industrial production of P-Butylaminobenzoyldiethylaminoethyl typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
P-Butylaminobenzoyldiethylaminoethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
P-Butylaminobenzoyldiethylaminoethyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in neurobiology research.
Medicine: Investigated for its potential use in pain management and as an alternative anesthetic.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of P-Butylaminobenzoyldiethylaminoethyl involves blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission, making it effective as a local anesthetic .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: Known for its longer duration of action compared to P-Butylaminobenzoyldiethylaminoethyl.
Procaine: An older anesthetic with a shorter duration of action and different side effect profile.
Uniqueness
P-Butylaminobenzoyldiethylaminoethyl is unique due to its specific chemical structure, which provides a balance between potency and duration of action. It is also less likely to cause allergic reactions compared to some other anesthetics, making it a valuable alternative in clinical settings .
Properties
CAS No. |
3772-42-7 |
|---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(butylamino)benzoate |
InChI |
InChI=1S/C17H28N2O2/c1-4-7-12-18-16-10-8-15(9-11-16)17(20)21-14-13-19(5-2)6-3/h8-11,18H,4-7,12-14H2,1-3H3 |
InChI Key |
JQMCLLAJJLVYOC-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Key on ui other cas no. |
3772-42-7 |
Synonyms |
p-(butylamino)benzoic acid-2-(diethylamino)ethyl ester T-caine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


